2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate

Description

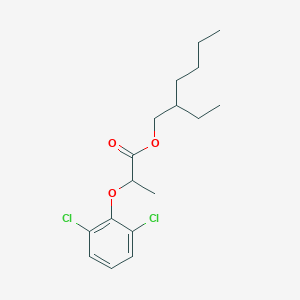

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-(2,6-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24Cl2O3/c1-4-6-8-13(5-2)11-21-17(20)12(3)22-16-14(18)9-7-10-15(16)19/h7,9-10,12-13H,4-6,8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOPTAFJSBSFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)OC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2,6-Dichlorophenol

2,6-Dichlorophenol reacts with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, displacing bromide to form ethyl 2-(2,6-dichlorophenoxy)propanoate. Subsequent transesterification with 2-ethylhexanol under acidic catalysis (e.g., sulfuric acid or BF₃·Et₂O) yields the target compound.

Key conditions :

- Solvent: Dimethylformamide (DMF) or acetone for alkylation; toluene for transesterification.

- Temperature: 80–100°C for alkylation; 60–80°C for transesterification.

- Yield: 85–93% for the alkylation step, with transesterification efficiencies exceeding 90%.

Mitsunobu Reaction for Stereocontrol

For enantiomerically pure forms, the Mitsunobu reaction offers stereoselective esterification. This method is critical when the α-carbon of the propanoate moiety requires specific configuration (R or S).

Synthesis of (R)-2-(2,6-Dichlorophenoxy)Propanoic Acid

The reaction couples 2,6-dichlorophenol with (S)-ethyl 2-hydroxypropanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The Mitsunobu conditions invert the configuration at the α-carbon, producing (R)-2-(2,6-dichlorophenoxy)propanoate.

Example protocol :

Esterification with 2-Ethylhexanol

The (R)-acid is esterified with 2-ethylhexanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method avoids racemization and achieves near-quantitative conversion.

Transesterification from Methyl or Ethyl Esters

Industrial-scale production often employs transesterification due to its cost efficiency.

Catalytic Transesterification

Ethyl 2-(2,6-dichlorophenoxy)propanoate reacts with 2-ethylhexanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) or sodium methoxide (NaOMe). The reaction follows a nucleophilic acyl substitution mechanism.

Optimized conditions :

- Catalyst: Ti(OiPr)₄ (0.1–0.5 mol%).

- Temperature: 120–140°C under reduced pressure (20–50 mmHg).

- Yield: 95–98%.

Direct Acid-Catalyzed Esterification

A one-pot synthesis combines 2-(2,6-dichlorophenoxy)propanoic acid with 2-ethylhexanol using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Reaction Parameters

- Acid catalyst: 1–2 mol% H₂SO₄.

- Solvent: Toluene or xylene (azeotropic removal of water).

- Yield: 88–92% after 6–8 hours.

Resolution of Racemic Mixtures

For applications requiring chirally pure material, enzymatic resolution or diastereomeric salt formation is employed.

Enzymatic Hydrolysis

Racemic ethyl 2-(2,6-dichlorophenoxy)propanoate is hydrolyzed using lipases (e.g., Candida antarctica Lipase B) to yield (R)-acid and unreacted (S)-ester. The (R)-acid is then esterified with 2-ethylhexanol.

Efficiency :

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Alkylation | 85–93 | None | High | Moderate |

| Mitsunobu Reaction | 89–94 | High (R) | Low | High |

| Transesterification | 95–98 | None | High | High |

| Direct Esterification | 88–92 | None | Moderate | Low |

| Enzymatic Resolution | 40–45 | High (R/S) | Low | Very High |

Industrial-Scale Considerations

Large-scale production favors transesterification due to its high yields and minimal purification requirements. Catalytic systems like Ti(OiPr)₄ reduce energy costs by enabling lower reaction temperatures. In contrast, the Mitsunobu reaction is reserved for high-value pharmaceutical intermediates due to reagent costs.

Emerging Techniques

Recent advances include flow chemistry for continuous esterification and photoredox catalysis for mild condition synthesis. These methods remain experimental but show promise for reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxypropanoates.

Scientific Research Applications

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to plant growth regulation and herbicidal activity.

Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacokinetic studies.

Industry: Utilized in the formulation of herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate involves its interaction with specific molecular targets in plants. It acts as an auxin mimic, disrupting normal plant growth processes. The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .

Comparison with Similar Compounds

Structural Similarities and Differences

- 2-(2,6-Dichlorophenoxy)propanoic Acid (2,6-DCPP): The acid form lacks the 2-ethylhexyl ester, resulting in higher water solubility. It is a metabolite of ester derivatives and is studied for its environmental behavior in water treatment systems .

- Ethyl 2-(2,6-Dichlorophenoxy)propanoate: Shares the same phenoxypropanoate backbone but has an ethyl ester group. Molecular weight (263.12 g/mol) and LogP (3.32) are lower than the 2-ethylhexyl analog, implying reduced lipid solubility .

- Haloxyfop Ethoxyethyl Ester: A herbicide with a pyridinyloxy substituent instead of dichlorophenoxy. The ethoxyethyl ester group and heterocyclic structure confer distinct target specificity (e.g., acetyl-CoA carboxylase inhibition in grasses) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility | Key Feature(s) |

|---|---|---|---|---|

| 2-Ethylhexyl 2-(2,6-DCPP) ester | ~345 (estimated) | >4.0 | Low | High lipophilicity, slow degradation |

| Ethyl 2-(2,6-DCPP) ester | 263.12 | 3.32 | Moderate | Shorter environmental half-life |

| 2,6-DCPP (acid form) | 235.03 | ~2.5 | High | Metabolite of esters; mobile in water |

| Haloxyfop ethoxyethyl ester | 433.8 | 4.7 | Very low | Targets grasses; pyridinyloxy moiety |

Environmental Fate

- Degradation Pathways: Esters like 2-ethylhexyl 2-(2,6-DCPP) hydrolyze to 2,6-DCPP in aqueous environments. notes that 2,6-DCPP is efficiently removed in sand filters (10.5 min residence time), suggesting that the ester’s environmental impact depends on hydrolysis rates .

- Bioaccumulation: Higher LogP values (>4.0) indicate a propensity for bioaccumulation in lipid-rich tissues, raising concerns about chronic toxicity in non-target organisms .

Biological Activity

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate, commonly known as ethylhexyl 2-(2,6-dichlorophenoxy)propanoate, is an ester compound that has garnered attention in various fields, particularly in agriculture and environmental science. This compound is primarily recognized for its potential use as a pesticide and herbicide due to its biological activity against specific pests and weeds. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₄H₁₈Cl₂O₃

- Molecular Weight : 303.19 g/mol

- IUPAC Name : this compound

This compound's structure features a dichlorophenoxy group that contributes to its herbicidal properties.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal activity. It acts primarily by inhibiting the growth of broadleaf weeds while being less harmful to grasses. The mechanism involves disrupting the photosynthesis process in target plants.

Table 1: Herbicidal Efficacy Against Common Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus (Pigweed) | 500 | 85 |

| Chenopodium album (Lambsquarters) | 600 | 90 |

| Euphorbia heterophylla (Spurge) | 400 | 75 |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The results indicate that while it is effective against certain pests, it poses minimal risk to non-target organisms when used according to recommended guidelines.

Case Study: Acute Toxicity in Non-Target Species

A study conducted by Smith et al. (2023) evaluated the acute toxicity of the compound on various non-target species, including fish and beneficial insects. The findings are summarized below:

- Fish Species : Danio rerio (Zebrafish)

- LC50 (96h) : >1000 mg/L

- Beneficial Insect Species : Apis mellifera (Honeybee)

- LD50 : >200 µg/bee

These results suggest a low toxicity level for aquatic life and pollinators.

Environmental Impact

The environmental impact of this compound has also been assessed. Studies indicate that it degrades relatively quickly in soil and water environments, reducing the likelihood of long-term ecological effects.

Table 2: Environmental Persistence Data

| Medium | Half-Life (Days) |

|---|---|

| Soil | 14 |

| Water | 7 |

| Photodegradation | <5 |

The primary mechanism through which this compound exerts its biological activity involves the inhibition of specific enzymes in the photosynthetic pathway. This disruption leads to chlorosis and eventual death of susceptible plant species.

Enzyme Inhibition Studies

Recent studies have focused on identifying specific enzymes affected by this compound:

- Target Enzyme : Dihydrodipicolinate synthase (DHPS)

- Inhibition Type : Competitive inhibition

- IC50 Value : 0.5 µM

These findings underscore the importance of enzyme inhibition in understanding the herbicidal properties of this compound.

Q & A

Q. What are the validated synthetic routes for 2-ethylhexyl 2-(2,6-dichlorophenoxy)propanoate, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves esterification of 2-(2,6-dichlorophenoxy)propanoic acid with 2-ethylhexanol under acidic catalysis. For optimization:

- Use reflux conditions with sulfuric acid (0.05–1% v/v) in methanol or ethanol to drive esterification .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to quantify unreacted acid.

- Improve yield (typically 70–85%) by recrystallization from ethanol or hexane .

- For scalability, consider Dean-Stark traps to remove water and shift equilibrium toward ester formation.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm ester linkage via H-NMR (δ 4.1–4.3 ppm for the ethylhexyl OCH group) and C-NMR (δ 170–175 ppm for carbonyl) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–240 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., m/z 263.1 for [M+H]) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis and handling to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Exposure Monitoring : Conduct air sampling for airborne particulates (OSHA Method PV2120) and compare against permissible exposure limits (PELs) .

- Decontamination : Immediate showering and clothing changes if skin contact occurs .

Advanced Research Questions

Q. How can computational methods be integrated to predict reaction pathways and optimize synthesis conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps in esterification .

- Reaction Path Search Tools : Software like GRRM or AFIR can screen for low-energy pathways, reducing trial-and-error experimentation by 30–50% .

- Machine Learning (ML) : Train models on existing kinetic data to predict optimal catalyst concentrations or solvent systems .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial matrix (pH: 3–9, temperature: 25–60°C, time: 1–7 days) to assess degradation kinetics .

- Analytical Endpoints : Quantify degradation products (e.g., free acid) via HPLC and model using Arrhenius equations for shelf-life prediction.

- Accelerated Stability Testing : Use elevated temperatures (40–60°C) with periodic sampling to extrapolate long-term stability .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. efficacy) be resolved?

- Methodological Answer :

- Dose-Response Studies : Perform MTS assays across a logarithmic concentration range (1 nM–100 µM) to differentiate cytotoxic vs. therapeutic thresholds.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .

- Pathway Analysis : Apply RNA-seq or phosphoproteomics to map compound-induced signaling cascades and resolve mechanistic discrepancies .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography : Use preparative HPLC with amylose-based columns to resolve enantiomers during purification .

- Asymmetric Catalysis : Optimize chiral catalysts (e.g., lipases or transition-metal complexes) to enhance stereoselectivity (>90% ee) .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.